4-Methoxyphenyl 4-pentylbenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-pentylbenzoate typically involves the esterification of 4-methoxybenzoic acid with 4-pentylphenol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 4-pentylbenzoate undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of esters into carboxylic acids and alcohols in the presence of water and acid or base catalysts.
Substitution Reactions: Replacement of functional groups in the aromatic ring, such as halogenation or nitration.
Common Reagents and Conditions
Esterification: Sulfuric acid or p-toluenesulfonic acid as catalysts, reflux conditions.
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and appropriate solvents.
Major Products
Hydrolysis: 4-Methoxybenzoic acid and 4-pentylphenol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-Methoxyphenyl 4-pentylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a host material for luminophores in the study of liquid crystal behavior and alignment.
Biology: Investigated for its potential use in biosensors and bioimaging due to its optical properties.
Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging devices.
Industry: Utilized in the production of liquid-crystal displays (LCDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 4-pentylbenzoate primarily involves its ability to align molecules within a nematic liquid crystal phase. This alignment is crucial for its function in optical devices, as it influences the optical properties and performance of the material. The compound interacts with luminophores and chiral dopants to induce specific molecular orientations and enhance the desired optical effects .
Comparison with Similar Compounds
Similar Compounds
4-Pentylphenyl 4-methylbenzoate: Similar structure but with a methyl group instead of a methoxy group.
4-Pentylphenyl 4-pentylbenzoate: Another nematic liquid crystal with similar properties and applications.
Uniqueness
4-Methoxyphenyl 4-pentylbenzoate is unique due to its methoxy group, which enhances its solubility and interaction with other molecules. This makes it particularly effective as a host material for luminophores and chiral compounds, leading to improved performance in optical applications .
Properties
CAS No. |
50649-62-2 |
---|---|
Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(4-methoxyphenyl) 4-pentylbenzoate |
InChI |
InChI=1S/C19H22O3/c1-3-4-5-6-15-7-9-16(10-8-15)19(20)22-18-13-11-17(21-2)12-14-18/h7-14H,3-6H2,1-2H3 |
InChI Key |
BXFZNOCRUBQMNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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